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molecular formula C13H21IOSi B8452655 tert-Butyl[(2-iodophenyl)methoxy]dimethylsilane CAS No. 271769-81-4

tert-Butyl[(2-iodophenyl)methoxy]dimethylsilane

Cat. No. B8452655
M. Wt: 348.29 g/mol
InChI Key: GMVGSRLNSFAUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867323B2

Procedure details

To a stirring solution of 2-iodobenzylalcohol (2.34 g, 10 mmol) in 50 mL DMF was added imidazole (1.02 g, 15 mmol, 1.5 equiv) and TBSCl (1.66 g, 11 mmol, 1.1 equiv). The mixture was stirred at room temperature for 5 h, then 40 mL of water was added. The mixture was transferred to a separatory funnel. The aqueous layer was separated and extracted with ether (2×40 mL). The combined organic layers were then washed with water (2×40 mL), dried with MgSO4 and filtered. The solvent was removed in vacuo and the residue was purified by column chromatography and then Kugelrohr distillation to afford the product (3.107 g, 89%) as a clear colorless liquid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].N1C=CN=C1.[CH3:15][C:16]([Si:19](Cl)([CH3:21])[CH3:20])([CH3:18])[CH3:17].O>CN(C=O)C>[CH3:15][C:16]([Si:19]([O:5][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[I:1])([CH3:21])[CH3:20])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
IC1=C(CO)C=CC=C1
Name
Quantity
1.02 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.66 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×40 mL)
WASH
Type
WASH
Details
The combined organic layers were then washed with water (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.107 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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